molecular formula C29H48O B14088669 (23Z)-Delta5,23-Stigmastadienol

(23Z)-Delta5,23-Stigmastadienol

Cat. No.: B14088669
M. Wt: 412.7 g/mol
InChI Key: JNYKCGNCXSSXEF-NHNVCBFGSA-N
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Description

(23Z)-Delta5,23-Stigmastadienol (CAS 84621-35-2), with the molecular formula C29H48O and a molecular weight of 412.7 g/mol, is a sterol of significant interest in chemical and botanical research . This compound is characterized as a high-quality reference standard and is supplied with comprehensive characterization data to ensure compliance with regulatory guidelines . It plays a crucial role in Abbreviated New Drug Applications (ANDA), and is essential for analytical method development, method validation (AMV), and quality control (QC) applications in laboratory settings . The research value of this compound is highlighted in studies on plant sterols, where it has been identified as one of the key isomers formed during the acid-catalyzed isomerization of fucosterol and delta5-avenasterol . This transformation is a critical consideration in the analysis of sterols in plant materials, such as oat lipids, indicating that this compound is vital for researchers investigating sterol composition and stability in food science and phytochemistry . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans . Proper handling procedures should be followed, including wearing appropriate personal protective equipment and working in a well-ventilated area .

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(Z)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20?,23-,24-,25+,26-,27-,28-,29+/m0/s1

InChI Key

JNYKCGNCXSSXEF-NHNVCBFGSA-N

Isomeric SMILES

CC/C(=C/CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C

Canonical SMILES

CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Custom Synthesis Protocols

Industrial suppliers such as LGC Standards offer this compound as a custom synthesis product, indicating that multi-step organic reactions are employed under controlled conditions. The process likely involves:

  • Saponification of stigmasterol precursors to generate the sterol backbone.
  • Selective hydrogenation/dehydrogenation to introduce double bonds at Δ5 and Δ23.
  • Chiral resolution via preparative HPLC to isolate the 23Z diastereomer.

The final product is characterized by >95% purity (HPLC), with molecular formula C₂₉H₄₈O and molecular weight 412.69 g/mol.

Molecular Imprinting Techniques for Enhanced Isolation

Recent advances in molecular imprinting have enabled the selective capture of stigmastadienol derivatives from complex matrices. A 2023 study demonstrated the synthesis of Fe₃O₄@MIPs tailored for 5,25-stigmastadienol glucoside, a structural analog. Key parameters include:

Parameter Optimized Value Effect on Extraction Efficiency
Template concentration 60 mM Maximized cavity specificity
Monomer ratio (Styrene) 1:4 (template:monomer) Enhanced polymer rigidity
Crosslinker (EGDMA) 12:1 (crosslinker:monomer) Improved binding site stability
Fe₃O₄ nanoparticle mass 40 mg Optimal surface area for binding

The Fe₃O₄@MIPs achieved a binding capacity of 365.9 ± 10.2 mg/100 g dry weight for 5,25-stigmastadienol glucoside in bitter melon extracts.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with diode-array detection (DAD) is the gold standard for quantifying this compound. A validated method employs:

  • Column : C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase : Methanol:water (95:5 v/v)
  • Flow rate : 0.6 mL/min
  • Temperature : 40°C.

Under these conditions, stigmastadienol derivatives elute at 12–15 minutes with a resolution >2.0, ensuring separation from β-sitosterol glucosides.

LC-MS/MS Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms the molecular identity through aglycone fragment analysis. For 5,25-stigmastadienol glucoside, the [M+H]⁺ ion at m/z 577.30 and aglycone fragment at m/z 411.29 are diagnostic.

"The integration of molecular imprinting with magnetic nanoparticles represents a paradigm shift in phytosterol isolation, offering unparalleled selectivity for stigmastadienol derivatives."

Chemical Reactions Analysis

Types of Reactions

(23Z)-Delta5,23-Stigmastadienol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sterol into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can produce saturated sterols from the unsaturated this compound.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the sterol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces saturated sterols.

    Substitution: Produces halogenated sterols.

Scientific Research Applications

(23Z)-Delta5,23-Stigmastadienol has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other sterol derivatives.

    Biology: Studied for its role in plant physiology and its effects on cell membranes.

    Medicine: Investigated for its potential cholesterol-lowering effects and its role in reducing cardiovascular risk.

    Industry: Used in the formulation of functional foods and dietary supplements aimed at lowering cholesterol levels.

Mechanism of Action

The mechanism of action of (23Z)-Delta5,23-Stigmastadienol involves its incorporation into cell membranes, where it competes with cholesterol. This competition can lead to reduced cholesterol absorption in the intestines, thereby lowering overall cholesterol levels in the body. The molecular targets include enzymes involved in cholesterol metabolism and transport proteins in the intestinal lining.

Comparison with Similar Compounds

Comparison with Structurally Similar Sterols

Structural Differences

The structural uniqueness of (23Z)-Delta5,23-Stigmastadienol lies in its double bond positions and stereochemistry. Below is a comparative analysis with key analogs:

Compound Double Bond Positions Side Chain Configuration Molecular Formula Molecular Weight Key Source
This compound Δ5, Δ23 (Z-configuration) Ethylidene side chain C₂₉H₄₈O 412.69 Oat lipids, isomerization of fucosterol
Fucosterol Δ5, Δ24(28) Ethylidene side chain C₂₉H₄₈O 412.69 Brown algae, oats
Delta5-Avenasterol Δ5, Δ7 Saturated side chain C₂₉H₄₈O 412.69 Oat oil, plant sterol mixtures
Clerosterol (Stigmasta-5,25-dienol) Δ5, Δ25 Ethylidene side chain C₂₉H₄₈O 412.69 Marine organisms, plant lipids
Stigmasterol (Stigmasta-5,22-dienol) Δ5, Δ22 Trans-configured Δ22 C₂₉H₄₈O 412.69 Soybeans, vegetable oils

Key Observations :

  • Double Bond Position: The Δ23 double bond in this compound distinguishes it from clerosterol (Δ25), stigmasterol (Δ22), and fucosterol (Δ24(28)).
  • Stereochemistry : The Z-configuration at Δ23 contrasts with the trans-configuration in stigmasterol derivatives like Stigmasta-5,22-dien-3-ol acetate .
  • Isomerization Susceptibility: Unlike stigmasterol, this compound is prone to acid-catalyzed isomerization, forming multiple isomers (e.g., Δ5,24(25)-stigmastadienol) .

Functional and Analytical Differences

Stability and Reactivity
  • Acid Hydrolysis: this compound isomerizes under acidic conditions, generating a mixture of Δ5,23- and Δ5,24(25)-stigmastadienols. This contrasts with stigmasterol, which remains stable under similar conditions .
  • Thermal Stability: The ethylidene side chain in this compound confers lower thermal stability compared to saturated sterols like sitostanol .
Occurrence in Natural Sources
  • Oat Lipids: this compound is a minor component in oat oil, often co-eluting with sitosterol during chromatography .
  • Marine vs. Terrestrial Sources: Clerosterol (Δ5,25) is abundant in marine algae, while this compound is more prevalent in terrestrial plants like oats .

Analytical Challenges

  • Chromatographic Co-Elution: this compound co-elutes with sitosterol in gas chromatography (GC), complicating quantification in food matrices .
  • Isomer Differentiation: Mass spectrometry (GC-MS) is required to distinguish between Δ5,23- and Δ5,24(25)-stigmastadienols due to similar retention times .

Research Findings and Implications

Isomerization Studies

Kamal-Eldin et al. () demonstrated that acid hydrolysis of oat lipids converts fucosterol into this compound and other isomers. This has critical implications for food analysis:

"Interisomerization of ethylidene-side chain sterols represents a limitation to the use of acid hydrolysis in sterol determination, particularly in oat lipids."

Regulatory and Industrial Relevance

  • EU Regulations: Sterol mixtures containing this compound must comply with EU-specific analytical protocols (e.g., Regulation (EU) No 952/2013) to ensure accurate labeling .

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